molecular formula C11H15Cl2N3S B1487743 2-(pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole dihydrochloride CAS No. 1311314-00-7

2-(pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole dihydrochloride

Cat. No. B1487743
M. Wt: 292.2 g/mol
InChI Key: MJFOYCXYFXQMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride” is a chemical compound with the CAS number 1376266-52-2 . It has a molecular weight of 231.74 and a molecular formula of C10H14ClNOS .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring attached to a thiophene ring through an ethanone linker .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 231.74 . Other physical and chemical properties such as melting point, boiling point, and density were not specified in the sources I found.

Scientific Research Applications

Hypoglycemic and Platelet Aggregation Effects

Midaglizole (DG-5128), a compound with a similar imidazole structure, has been investigated for its hypoglycemic action and its effect on platelet aggregation. Studies have shown that midaglizole can decrease postprandial hyperglycemia in a dose-dependent manner and inhibit epinephrine-induced platelet aggregation. These properties suggest potential applications in managing diabetes mellitus and preventing diabetic microangiopathy due to its alpha-2 adrenoceptor antagonistic effects (Kawazu et al., 1987; Inaba et al., 1989).

Antifungal Activity

Sertaconazole, another compound with an imidazole ring, has been studied for its antifungal activity, particularly in treating Pityriasis versicolor and cutaneous dermatophytosis. Clinical trials have shown that sertaconazole is highly effective against these conditions, with no reported undesirable side effects, marking it as a significant advance in topical antifungal therapy (Nasarre et al., 1992; Pedragosa et al., 1992).

Cardiovascular Applications

AR-L 115 BS, a compound incorporating the imidazole moiety, demonstrates positive inotropic and vasodilating actions, which have been explored for treating cardiac insufficiency and coronary artery disease. The compound's hemodynamic effects, including reduced preload and increased cardiac output, indicate potential therapeutic applications in cardiovascular diseases (Nebel et al., 1981; Weikl et al., 1981).

properties

IUPAC Name

2-pyrrolidin-2-yl-5-thiophen-2-yl-1H-imidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S.2ClH/c1-3-8(12-5-1)11-13-7-9(14-11)10-4-2-6-15-10;;/h2,4,6-8,12H,1,3,5H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFOYCXYFXQMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=C(N2)C3=CC=CS3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole dihydrochloride
Reactant of Route 2
2-(pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole dihydrochloride
Reactant of Route 3
2-(pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole dihydrochloride
Reactant of Route 4
2-(pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole dihydrochloride
Reactant of Route 5
2-(pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole dihydrochloride
Reactant of Route 6
2-(pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole dihydrochloride

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